molecular formula C11H12BrNO B2938196 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide CAS No. 75097-59-5

2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide

Cat. No.: B2938196
CAS No.: 75097-59-5
M. Wt: 254.127
InChI Key: HXZVQSPXODYODM-UHFFFAOYSA-N
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Description

2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is an organic compound with the molecular formula C11H12BrNO It is a derivative of benzyl cyanide, featuring a bromine atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide typically involves the bromination of 2-methoxy-alpha,alpha-dimethylbenzylcyanide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 2-methoxy-5-substituted-alpha,alpha-dimethylbenzyl derivatives.

    Oxidation: Formation of 2-methoxy-5-bromo-alpha,alpha-dimethylbenzaldehyde or corresponding acids.

    Reduction: Formation of 2-methoxy-5-bromo-alpha,alpha-dimethylbenzylamine.

Scientific Research Applications

2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylamine
  • 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzaldehyde
  • 2-Methoxy-5-bromo-alpha,alpha-dimethylbenzoic acid

Uniqueness

2-Methoxy-5-bromo-alpha,alpha-dimethylbenzylcyanide is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of novel compounds with desired properties.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,7-13)9-6-8(12)4-5-10(9)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZVQSPXODYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxy-5-bromobenzyl cyanide (prepared by reaction of 2-methyl-4-bromoanisole, benzoyl peroxide and bromine, followed by reaction with sodium cyanide) (47 g, 0.208 mole) in dimethyl formamide (100 ml) was added cautiously to a cooled, stirred mixture of sodium hydride 10 g (0.416 mole) and dry dimethyl formamide (500 ml). After 15 minutes, methyl iodide (59 g, 0.416 mole) was added dropwise at 15°-20° C. (external cooling) and the mixture stirred at room temperature for 21/2 hours. Water was then added very cautiously until no further reaction occurred. Addition to a large excess of ice and filtration gave after drying 49 g (92%) buff solid which was shown to be the title product by NMR.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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